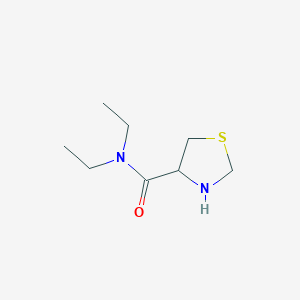

N,N-diethyl-1,3-thiazolidine-4-carboxamide

Description

Properties

Molecular Formula |

C8H16N2OS |

|---|---|

Molecular Weight |

188.29 g/mol |

IUPAC Name |

N,N-diethyl-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C8H16N2OS/c1-3-10(4-2)8(11)7-5-12-6-9-7/h7,9H,3-6H2,1-2H3 |

InChI Key |

JZKHHIOYTUFMFG-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1CSCN1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1,3-thiazolidine-4-carboxamide typically involves the reaction of diethylamine with thiazolidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The process may involve steps such as heating, stirring, and purification to obtain the desired product with high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and advanced purification techniques. The use of continuous flow reactors and green chemistry principles can improve the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1,3-thiazolidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

N,N-diethyl-1,3-thiazolidine-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and therapeutic agents.

Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-diethyl-1,3-thiazolidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Substituent Effects

Thiazolidine-4-carboxamide derivatives vary primarily in their N-alkyl/aryl and 2-position substituents. Key structural analogs include:

- 2-(Substituted phenyl)-1,3-thiazolidine-4-carboxamides (): These feature aromatic substituents (e.g., 4-hydroxyphenyl, 4-methoxyphenyl) at position 2 of the thiazolidine ring.

- N-(3,5-Dichlorophenyl)-1,3-thiazolidine-4-carboxamide (): The 3,5-dichlorophenyl group introduces electron-withdrawing effects, which may alter electronic distribution and binding affinity compared to diethyl substituents.

Research Findings and Implications

- Substituent Impact on Bioactivity : Electron-donating groups (e.g., -OCH₃, -OH) enhance antioxidant capacity, while electron-withdrawing groups (e.g., -Cl) improve stability but may reduce synthetic yields .

- Stereochemical Considerations : The thiazolidine ring’s conformation influences binding to biological targets. For example, the 4-oxo group in derivatives may adopt planar geometries favorable for enzyme inhibition .

- Salt Forms : Hydrochloride salts (e.g., N,N-diethyl variant in ) improve aqueous solubility, critical for in vitro assays .

Biological Activity

N,N-diethyl-1,3-thiazolidine-4-carboxamide (DETC) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological properties of DETC, including its antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. This structural feature is crucial for its biological activity. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can modify its properties and enhance its efficacy in biological systems.

1. Antimicrobial Activity

DETC exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both gram-positive and gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.

2. Anticancer Activity

The anticancer potential of DETC has been a focal point of research. In vitro studies have demonstrated that DETC can induce apoptosis in cancer cell lines such as A-431 (human epidermoid carcinoma) and Jurkat (human leukemia). The compound's IC50 values indicate potent cytotoxicity comparable to standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxicity of DETC Against Cancer Cell Lines

The structure-activity relationship (SAR) studies suggest that modifications to the thiazolidine structure can enhance its anticancer activity. For instance, substituents on the phenyl ring significantly influence the compound's efficacy against tumor cells .

3. Anti-inflammatory Properties

Research indicates that DETC possesses anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This property makes it a candidate for treating inflammatory diseases .

The mechanism by which DETC exerts its biological effects involves interaction with specific molecular targets within cells. It may inhibit key enzymes such as kinases or proteases that play critical roles in cell signaling pathways associated with cancer proliferation and inflammation. By modulating these pathways, DETC can effectively reduce tumor growth and inflammation.

Case Studies

Several case studies have highlighted the therapeutic potential of DETC:

- Case Study 1 : A study involving DETC's effect on breast cancer cells showed a marked decrease in cell viability and increased apoptosis rates when treated with varying concentrations of the compound.

- Case Study 2 : In an animal model of inflammation, DETC treatment resulted in reduced swelling and pain compared to control groups, indicating its potential use in managing inflammatory conditions.

Q & A

(Basic) What are the optimal synthetic routes for N,N-diethyl-1,3-thiazolidine-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

Answer:

The synthesis of this compound typically involves cyclocondensation of diethylamine with a thiazolidine precursor, such as 4-carboxy-1,3-thiazolidine, under controlled conditions. Key steps include:

- Amide bond formation : Use coupling agents like HATU ( ) or carbodiimides to facilitate the reaction between carboxylic acid and diethylamine.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile or DMF) improve solubility and reaction efficiency ().

- Temperature control : Maintain temperatures between 0–25°C to minimize side reactions ().

- Purification : Column chromatography or recrystallization ensures high purity, monitored by HPLC ().

For optimization, employ Design of Experiments (DoE) to test variables like solvent ratios, catalyst amounts, and reaction times.

(Basic) Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its intermediates?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm structural integrity by identifying proton environments (e.g., thiazolidine ring protons at δ 3.5–4.5 ppm) and carbonyl groups (δ ~170 ppm) ().

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC–MS validates molecular weight and detects impurities ().

- Infrared (IR) Spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and N–H bonds (~3300 cm⁻¹) ().

- HPLC/GC : Assess purity using reverse-phase HPLC with UV detection or GC for volatile intermediates ().

(Advanced) How can researchers design experiments to evaluate the enzyme inhibitory activity of this compound?

Answer:

- Target selection : Prioritize enzymes with structural homology to known thiazolidine targets (e.g., kinases or proteases) ().

- Assay design :

- Kinetic assays : Measure IC50 values using fluorogenic substrates or colorimetric readouts (e.g., NADH depletion for dehydrogenases) ().

- Control groups : Include positive controls (e.g., staurosporine for kinases) and vehicle-only samples.

- Dose-response curves : Test concentrations from 1 nM to 100 µM to determine potency ().

- Structural validation : Co-crystallize the compound with the target enzyme using SHELX for X-ray diffraction analysis ( ).

(Advanced) What strategies are employed to resolve contradictions in biological activity data across studies involving thiazolidine carboxamide derivatives?

Answer:

- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA or Bayesian modeling) to identify outliers or confounding variables ().

- Replicate experiments : Standardize protocols (e.g., cell lines, assay conditions) to minimize variability ().

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., diethyl vs. cyclopropylmethyl groups) to isolate contributing factors ( ).

- Computational docking : Use molecular dynamics simulations to predict binding modes and explain divergent activities ().

(Advanced) What computational modeling approaches are suitable for predicting the interaction of this compound with biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite predict binding poses to enzyme active sites (). Validate with co-crystallography ( ).

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions (e.g., hydrogen bonding with catalytic residues) ().

- Pharmacophore modeling : Identify critical functional groups (e.g., carboxamide and thiazolidine ring) for target engagement ().

- ADMET prediction : Use SwissADME or pkCSM to assess bioavailability and toxicity risks early in development ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.